molecular formula C21H22FN3S B6106901 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline

Cat. No.: B6106901
M. Wt: 367.5 g/mol
InChI Key: QTIUZZLLZIITGT-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline is an organic compound that features a quinoline core substituted with a piperazine ring bearing a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where the piperazine reacts with 4-fluorobenzyl chloride under basic conditions.

    Quinoline Core Synthesis: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinoline core. This can be done using palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as nitronium ions (NO2+) for nitration reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitro-substituted fluorophenyl derivatives.

Scientific Research Applications

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring with a fluorophenyl group but differ in the other substituents.

    Quinoline derivatives: Compounds with a quinoline core but different substituents on the ring.

Uniqueness

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline is unique due to the combination of the piperazine ring with a fluorophenyl group and the quinoline core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3S/c1-15-14-20(23-21-18(15)4-3-5-19(21)26-2)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIUZZLLZIITGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2SC)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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